(E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Description
(E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications
Thiazole Derivatives Synthesis
Research into thiazole derivatives, similar to the compound , has focused on the synthesis of various derivatives through the acylation and methylation of thiazolecarboxylic acid derivatives. These studies have developed methods for creating a range of thiazole-based compounds with potential applications in medicinal chemistry and material science (Dovlatyan et al., 2004).
Novel Synthesis Techniques
Innovations in the synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea highlight the versatility of thiazole derivatives for creating compounds with potential pharmacological activities (Abdelaal & Bauer, 1988).
Photophysical Properties
Research into the photophysical properties of thiazole derivatives, including solvatochromic dyes, has revealed their potential in developing fluorescent molecular probes. These probes can be utilized in studying biological events and processes, indicating the broad scientific applications of such compounds (Diwu et al., 1997).
Green Chemistry Approaches
Efforts to synthesize thiazole derivatives have also considered green chemistry principles, aiming to reduce waste and improve efficiency in chemical processes. Such studies are crucial for the sustainable production of complex molecules and have implications for pharmaceutical manufacturing and environmental science (Gilbile et al., 2017).
Properties
IUPAC Name |
ethyl 2-(4-benzylsulfonylbutanoylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-26-18(23)17-14(2)21(3)19(27-17)20-16(22)11-8-12-28(24,25)13-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHZPHXZFZBZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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